6-Hydroxy-2-methylbenzofuran-3-carboxylic Acid: Essential Intermediate in Fruquintinib Synthesis with Industrial Process Validation
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid is explicitly identified as a key intermediate in the preparation of Fruquintinib, a VEGFR inhibitor approved for metastatic colorectal cancer [1]. In contrast, the non-hydroxylated analog 2-methylbenzofuran-3-carboxylic acid (CAS 3265-74-5) serves as a generic benzofuran building block without validated utility in Fruquintinib synthesis . A 2025 technical disclosure from MSN Laboratories describes a novel industrial process specifically for preparing this 6-hydroxy derivative, underscoring its irreplaceable role in the commercial manufacturing pathway [1].
| Evidence Dimension | Validated use as Fruquintinib intermediate |
|---|---|
| Target Compound Data | Validated key intermediate with dedicated industrial process development (2025) |
| Comparator Or Baseline | 2-Methylbenzofuran-3-carboxylic acid (CAS 3265-74-5): No documented role in Fruquintinib synthesis; generic benzofuran building block |
| Quantified Difference | Qualitative: Validated vs. not validated |
| Conditions | Fruquintinib synthetic pathway; industrial manufacturing context |
Why This Matters
Procurement decisions for Fruquintinib intermediate synthesis require the exact 6-hydroxy regioisomer; substitution with non-hydroxylated analogs results in synthetic pathway failure.
- [1] MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Gade Srinivas Reddy; Surigilla Venkateshwarlu. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons, May 27, 2025. View Source
